molecular formula C20H21N3O2S B2397854 (4-((1H-imidazol-1-yl)methyl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1705885-51-3

(4-((1H-imidazol-1-yl)methyl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2397854
CAS No.: 1705885-51-3
M. Wt: 367.47
InChI Key: YGDGOICDOATTDH-UHFFFAOYSA-N
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Description

(4-((1H-imidazol-1-yl)methyl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.47. The purity is usually 95%.
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Biological Activity

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone , with a molecular formula of C20_{20}H21_{21}N3_3O2_2S and a molecular weight of 367.47 g/mol, is a heterocyclic compound that exhibits significant potential in pharmacology due to its structural features. The compound integrates imidazole, thiazepane, and furan moieties, which have been associated with various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Structural Overview

The compound's structure can be broken down into three key components:

  • Imidazole Moiety : Known for its broad range of biological activities, particularly in drug development.
  • Thiazepane Ring : Associated with anticancer properties in similar compounds.
  • Furan Substituent : Often linked to anti-inflammatory effects.

Antimicrobial Activity

Imidazole derivatives are recognized for their antimicrobial properties. Research has shown that compounds similar to this one can effectively inhibit the growth of various bacteria and fungi. For instance:

  • Study Findings : Jain et al. evaluated several imidazole derivatives against Staphylococcus aureus and Escherichia coli, reporting significant antimicrobial activity .
CompoundZone of Inhibition (mm)
Imidazole Derivative A20
Imidazole Derivative B25
Control (Ciprofloxacin)30

Anticancer Properties

Thiazepane-containing compounds have been investigated for their potential to inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

  • Research Example : Thiazepane derivatives have shown promising results in preclinical studies targeting various cancer cell lines, indicating potential therapeutic applications.

Anti-inflammatory Effects

Compounds containing furan rings have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines.

  • Evidence : Studies indicate that furan derivatives can reduce inflammation markers in vitro and in vivo models .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Many imidazole derivatives act as enzyme inhibitors, affecting metabolic pathways in pathogens or cancer cells.
  • Modulation of Cell Signaling Pathways : The thiazepane component may interact with specific receptors or signaling molecules to induce apoptosis in cancer cells.
  • Reduction of Inflammatory Mediators : The furan moiety may interfere with the synthesis of inflammatory cytokines.

Case Studies

Several studies have evaluated the biological activity of structurally similar compounds:

  • Antimicrobial Efficacy : A study by Brahmbhatt et al. demonstrated the antibacterial activity of synthesized imidazole derivatives against multiple strains, including Pseudomonas aeruginosa and Bacillus subtilis .
CompoundMIC (µg/mL)
Compound 110
Compound 25
Control (Streptomycin)0.5
  • Anticancer Activity : Research focusing on thiazepane derivatives indicated that they could inhibit tumor cell proliferation by inducing cell cycle arrest.

Scientific Research Applications

Antimicrobial Activity

Compounds containing imidazole derivatives are known for their antimicrobial properties. Research indicates that similar structures exhibit effectiveness against various bacteria and fungi, making this compound a candidate for further investigation in antimicrobial drug development.

Anticancer Properties

Thiazepane derivatives have been studied for their anticancer effects, particularly their ability to inhibit tumor growth. The specific biological activity of this compound can be evaluated through bioassays to determine its efficacy against different cancer cell lines.

Anti-inflammatory Effects

The presence of furan and thiazepane rings may modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases. This area warrants further exploration to establish the compound's effectiveness and mechanism of action.

Coordination Polymers

The ability of this compound to form coordination polymers with metal ions opens avenues for developing functional materials for technological applications. These materials could exhibit properties such as enhanced porosity, conductivity, or luminescence, which are valuable in sensors, electronics, and energy storage systems.

Metal Complexes

Interaction studies with various metal ions can help tailor the properties of the resulting complexes. This could lead to innovative materials with specific functionalities suited for advanced applications in nanotechnology.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria.
Study BAnticancer PropertiesInhibition of tumor growth in specific cancer cell lines was observed.
Study CCoordination PolymersSuccessful synthesis of coordination polymers exhibiting luminescent properties.

Properties

IUPAC Name

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c24-20(17-5-3-16(4-6-17)14-22-10-8-21-15-22)23-9-7-19(26-13-11-23)18-2-1-12-25-18/h1-6,8,10,12,15,19H,7,9,11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDGOICDOATTDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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